4-Bromo-N'-((5-fluorothiophen-2-yl)methylene)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-BROMO-N’~5~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that features a combination of bromine, fluorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’~5~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Core: The initial step involves the synthesis of the 1,3-dimethyl-1H-pyrazole core. This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.
Introduction of the Bromine Atom: The bromination of the pyrazole ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Fluorothienyl Group: The 5-fluoro-2-thienyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Formation of the Carbohydrazide: The final step involves the formation of the carbohydrazide moiety through the reaction of the intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the carbohydrazide moiety, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of both bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards biological targets.
Medicine
Medicinally, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities due to its ability to interact with various biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique chemical structure makes it suitable for applications in organic electronics or as a precursor for advanced polymers.
Mechanism of Action
The mechanism of action of 4-BROMO-N’~5~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide: Lacks the fluorothienyl group, which may reduce its biological activity.
5-Fluoro-2-thienylmethanol: Contains the fluorothienyl group but lacks the pyrazole and carbohydrazide moieties.
1,3-Dimethyl-1H-pyrazole-5-carbohydrazide: Similar core structure but without the bromine and fluorothienyl groups.
Uniqueness
The uniqueness of 4-BROMO-N’~5~-[(5-FLUORO-2-THIENYL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10BrFN4OS |
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Molecular Weight |
345.19 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H10BrFN4OS/c1-6-9(12)10(17(2)16-6)11(18)15-14-5-7-3-4-8(13)19-7/h3-5H,1-2H3,(H,15,18)/b14-5+ |
InChI Key |
FXXOKHURMCLWQA-LHHJGKSTSA-N |
Isomeric SMILES |
CC1=NN(C(=C1Br)C(=O)N/N=C/C2=CC=C(S2)F)C |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NN=CC2=CC=C(S2)F)C |
Origin of Product |
United States |
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